![molecular formula C11H14F3N3 B2804311 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine CAS No. 565453-20-5](/img/structure/B2804311.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Overview
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5. It has a molecular weight of 245.25 and its molecular formula is C11H14F3N3 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” consists of a pyridin-2-yl group attached to a piperidin-4-amine via a trifluoromethyl group .Physical And Chemical Properties Analysis
The predicted boiling point of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is 338.1±42.0 °C and its predicted density is 1.251±0.06 g/cm3 . The predicted pKa value is 9.79±0.20 .Scientific Research Applications
Agrochemicals
TFMP derivatives play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, contributes to the success of these compounds .
Antibacterial Agents
Researchers have explored TFMP derivatives as potential antibacterial agents. Targeting bacterial enzymes called phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis, is a promising strategy. Simultaneously inhibiting both AcpS-PPTase and Sfp-PPTase classes of enzymes could effectively halt bacterial proliferation .
Antiviral Agents
In the quest for broad-spectrum antiviral agents, TFMP derivatives have been investigated. Researchers synthesized novel isatin derivatives containing TFMP moieties and evaluated their activities using in vitro and in silico approaches. These compounds hold promise for combating viral infections .
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
TFMP-containing compounds have relevance in pain management. For instance, meningeal blood vessels and dura, which are pain-sensitive, can be targeted by CGRP receptor antagonists. These compounds may find applications in treating conditions associated with pain and inflammation .
Safety and Hazards
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function and leading to downstream effects .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine’s action are currently unknown
Action Environment
The action, efficacy, and stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine could potentially be influenced by various environmental factors. These might include the pH of the local environment, the presence of other interacting molecules, and the specific cell types involved . .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHQAOEZPKBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
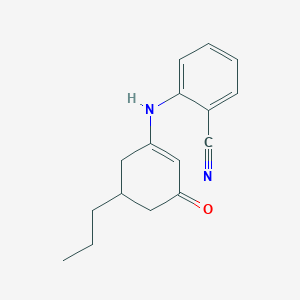
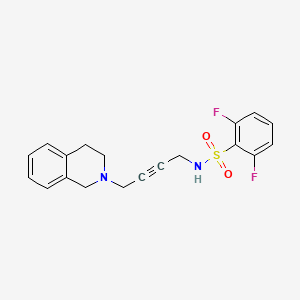

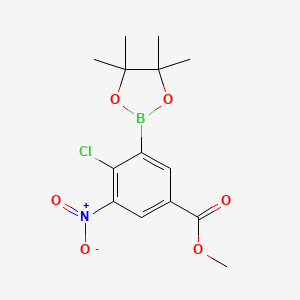

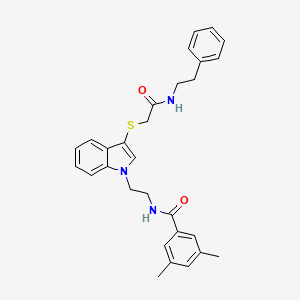
![[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate](/img/structure/B2804240.png)

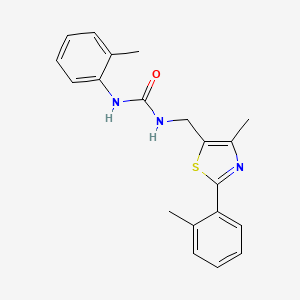
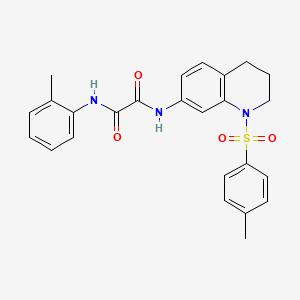
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)
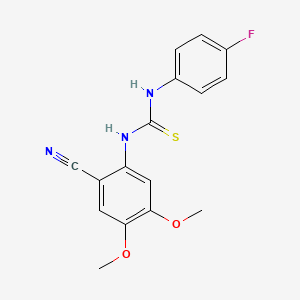
![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)